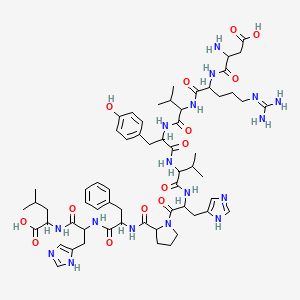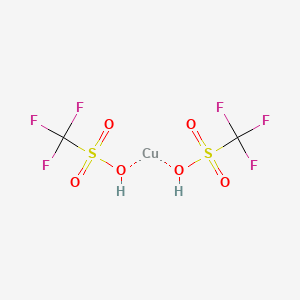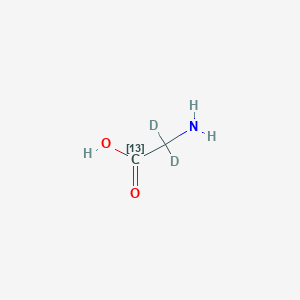
ethenyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :
Reactants: Triphenylphosphine and bromoethane.
Solvent: Toluene.
Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.
Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
化学反応の分析
Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.
科学的研究の応用
Ethenyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research :
Organic Synthesis: It is used in the synthesis of D-amino acids, cycloalkanoindolines, and other complex organic molecules.
Catalysis: The compound acts as a phase transfer catalyst in various organic reactions.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is employed in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
類似化合物との比較
Ethenyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as ethyltriphenylphosphonium bromide and polymer-supported triphenylphosphine :
Ethyltriphenylphosphonium Bromide: Similar in structure but contains an ethyl group instead of an ethenyl group. It is also used in organic synthesis and catalysis.
Polymer-supported Triphenylphosphine: This compound is used in solid-phase synthesis and offers advantages such as ease of purification and recyclability.
The uniqueness of this compound lies in its specific application in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes.
特性
分子式 |
C20H19BrP+ |
|---|---|
分子量 |
370.2 g/mol |
IUPAC名 |
ethenyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1; |
InChIキー |
VRAYVWUMBAJVGH-UHFFFAOYSA-N |
正規SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


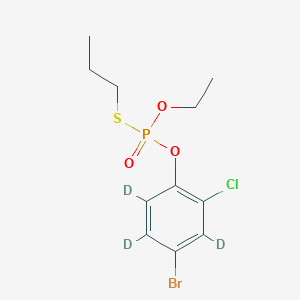





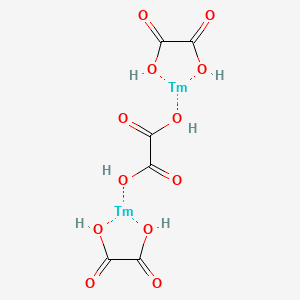
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
